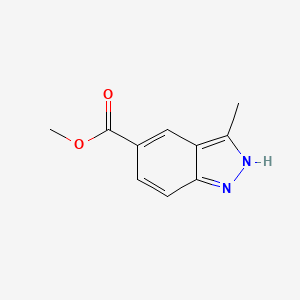
Methyl 3-methyl-1H-indazole-5-carboxylate
Descripción general
Descripción
“Methyl 3-methyl-1H-indazole-5-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It has a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of “Methyl 3-methyl-1H-indazole-5-carboxylate” involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1H-indazole-5-carboxylate” consists of a fusion of benzene and pyrazole . It has a molecular formula of C10H10N2O2 .Chemical Reactions Analysis
“Methyl 3-methyl-1H-indazole-5-carboxylate”, as part of the indazole family, shows notable reactivity in alkaline solutions.Physical And Chemical Properties Analysis
“Methyl 3-methyl-1H-indazole-5-carboxylate” is a solid substance with a storage temperature of 4°C .Aplicaciones Científicas De Investigación
Indole Derivatives Synthesis
Indazole compounds, including methyl 3-methyl-1H-indazole-5-carboxylate, serve as building blocks for the synthesis of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. Researchers have explored novel synthetic methods to construct indoles due to their importance in cell biology and potential therapeutic applications .
Anti-Inflammatory Activity
Indazole derivatives have been investigated for their anti-inflammatory properties. For instance, a novel indazolane derivative demonstrated anti-inflammatory activity similar to phenylbutazone. Other synthesized compounds, such as 2-(1-methyl-1H-indazol-4-yl) propanoic acid and 1-methyl-1H-indazole-4-acetic acid, showed weak anti-inflammatory effects in rats and mice .
Chemical Reactivity in Alkaline Solutions
Methyl 3-methyl-1H-indazole-5-carboxylate exhibits notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is essential in chemical synthesis and analysis.
Antitumor Activity
Indazole derivatives have been evaluated for their antitumor potential. Although specific data on methyl 3-methyl-1H-indazole-5-carboxylate are scarce, related indazole compounds have been tested against human cancer cell lines. Further research could explore its efficacy in inhibiting cancer cell growth .
Anti-Tubercular Activity
Imidazole-containing compounds, which share structural similarities with indazoles, have been studied for their anti-tubercular activity. While not directly related to methyl 3-methyl-1H-indazole-5-carboxylate, this area of research highlights the broader impact of heterocyclic moieties in drug development .
Phytoalexin Synthesis
The methylation reaction of methyl 1-hydroxyindole-3-carboxylate (a precursor of methyl 3-methyl-1H-indazole-5-carboxylate) yields phytoalexin. Phytoalexins are antimicrobial compounds produced by plants in response to stress or pathogen attack. Investigating the role of this compound in plant defense mechanisms could be intriguing .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-methyl-1H-indazole-5-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways, such as those involved in inflammation and cell growth .
Result of Action
Indazole derivatives have been found to exhibit a range of effects, such as anti-inflammatory and anticancer activities .
Propiedades
IUPAC Name |
methyl 3-methyl-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14-2)3-4-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZPYTDUHRCVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621433 | |
| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-indazole-5-carboxylate | |
CAS RN |
1015068-76-4 | |
| Record name | 1H-Indazole-5-carboxylic acid, 3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



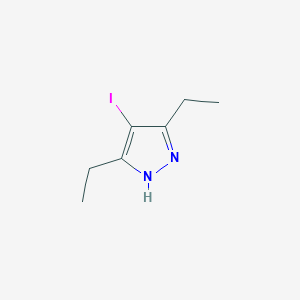

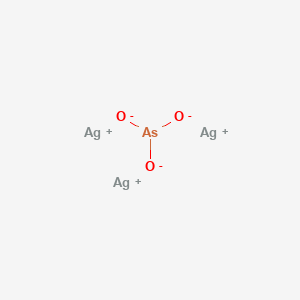
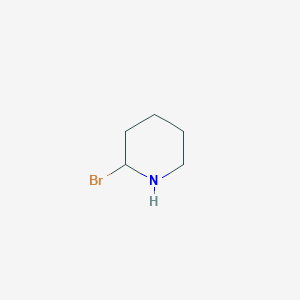
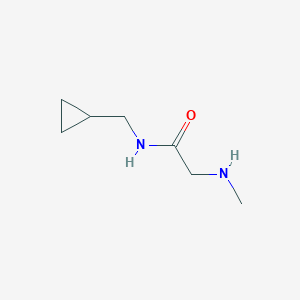
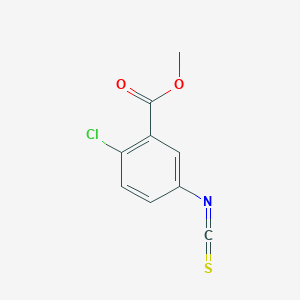

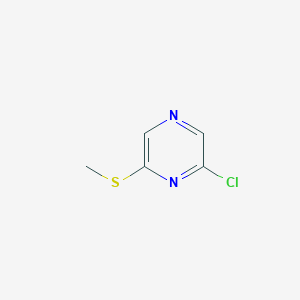


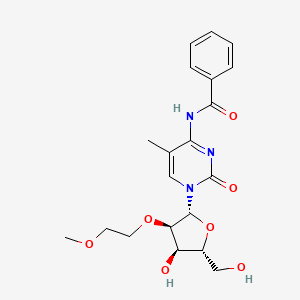
![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)

![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)